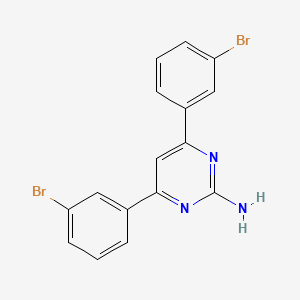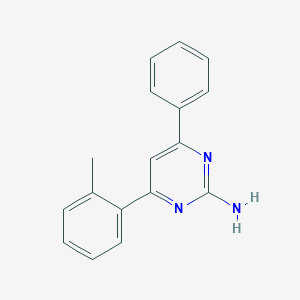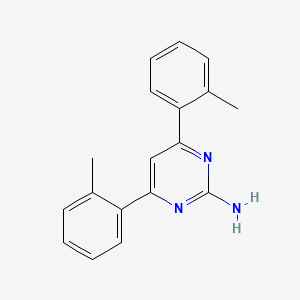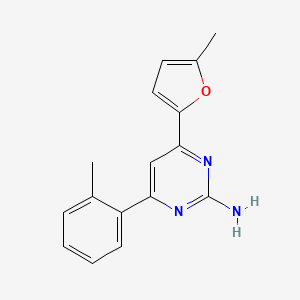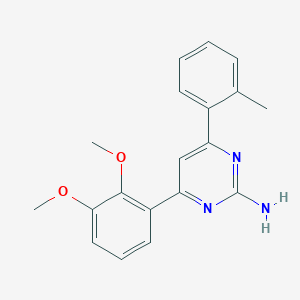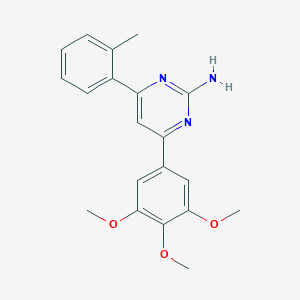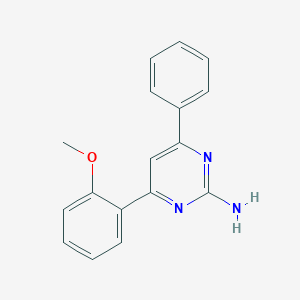
4-(3,4-Dimethoxyphenyl)-6-(2-methoxyphenyl)pyrimidin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3,4-Dimethoxyphenyl)-6-(2-methoxyphenyl)pyrimidin-2-amine (referred to as DMMPP) is a pyrimidine-based compound that has been widely studied in scientific research due to its unique properties and potential applications. DMMPP is an aromatic heterocyclic compound, which is composed of two rings of nitrogen and carbon atoms. It has been used in various fields of research, such as organic synthesis, medicinal chemistry, and biochemistry. DMMPP has been studied for its potential applications in the development of therapeutic agents, as well as its potential use as a diagnostic tool.
Mechanism of Action
The mechanism of action of DMMPP is not fully understood, but it is believed to involve the binding of the compound to certain proteins and enzymes. It is thought that the binding of DMMPP to these proteins and enzymes results in the inhibition of their activity, which can lead to a variety of physiological and biochemical effects.
Biochemical and Physiological Effects
DMMPP has been shown to possess a variety of biochemical and physiological effects, including anti-inflammatory, anti-tumor, and anti-bacterial properties. In addition, DMMPP has been studied for its potential to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2). Inhibition of COX-2 activity has been shown to reduce inflammation, pain, and fever. DMMPP has also been studied for its potential to inhibit the growth of certain cancer cells.
Advantages and Limitations for Lab Experiments
The use of DMMPP in laboratory experiments has several advantages, including its availability and low cost. Additionally, DMMPP is relatively easy to synthesize, making it an ideal compound for laboratory experiments. However, there are also some limitations to the use of DMMPP in laboratory experiments. For example, DMMPP is a relatively unstable compound, making it difficult to store and handle. In addition, the mechanism of action of DMMPP is not fully understood, making it difficult to predict the effects of the compound on a given system.
Future Directions
Given the potential applications of DMMPP, there are a number of potential future directions for research. These include further exploration of the mechanism of action of DMMPP, as well as the development of new synthetic methods for its synthesis. Additionally, further research is needed to explore the potential applications of DMMPP in the development of therapeutic agents and diagnostic tools. Finally, research is needed to explore the potential of DMMPP as a tool for drug delivery, as well as its potential use in the development of novel materials.
Synthesis Methods
DMMPP can be synthesized using a variety of methods, including the Mitsunobu reaction, the Biginelli reaction, and the Ugi reaction. The Mitsunobu reaction is a highly efficient and versatile method of synthesizing DMMPP, and it is often used in the synthesis of other pyrimidine-based compounds. The Biginelli reaction is also a popular method for synthesizing DMMPP, as it allows for the efficient formation of the desired product. The Ugi reaction is a multi-component reaction that utilizes three different starting materials to form DMMPP.
Scientific Research Applications
DMMPP has been studied for its potential applications in various fields of scientific research, including organic synthesis, medicinal chemistry, and biochemistry. In organic synthesis, DMMPP has been used as a starting material for the synthesis of other compounds, such as pyrimidine derivatives and amines. In medicinal chemistry, DMMPP has been studied for its potential as a therapeutic agent, as it has been shown to possess anti-inflammatory, anti-tumor, and anti-bacterial properties. In biochemistry, DMMPP has been studied for its potential as a diagnostic tool, as it has been shown to bind to certain proteins and enzymes.
properties
IUPAC Name |
4-(3,4-dimethoxyphenyl)-6-(2-methoxyphenyl)pyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3/c1-23-16-7-5-4-6-13(16)15-11-14(21-19(20)22-15)12-8-9-17(24-2)18(10-12)25-3/h4-11H,1-3H3,(H2,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPWSFYIDNCKUJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC(=NC(=N2)N)C3=CC=CC=C3OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3,4-Dimethoxyphenyl)-6-(2-methoxyphenyl)pyrimidin-2-amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



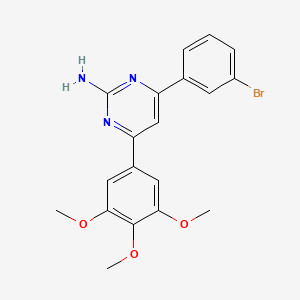

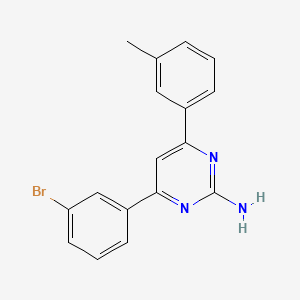
![2-[[(2-Phenoxy-3-pyridyl)carbonyl]amino]acetic acid](/img/structure/B6347768.png)

